3-[4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid
Overview
Description
This typically includes the compound’s molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common names it may have.
Synthesis Analysis
This involves looking at how the compound is synthesized. This could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves looking at how the compound reacts with other substances. This could include its reactivity, common reactions it undergoes, and the products of those reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and spectral data (IR, NMR, MS, etc.).Scientific Research Applications
Synthesis and Structural Studies
Studies have explored the synthesis and structural characterization of derivatives related to 3-[4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid. For instance, the synthesis and structural analysis of three uracil derivatives, which are closely related to this compound, were performed using X-ray crystallography, FT-IR, and NMR spectroscopy (Liu et al., 2014). Another study synthesized two uracil derivatives and characterized them through elementary analyses, MS, IR, NMR, and X-ray diffraction, highlighting their potential in understanding the structural aspects of similar compounds (Yao et al., 2013).
Hydrogen Bonding Studies
Research on hydrogen bonding in closely related compounds provides insights into the molecular interactions of 3-[4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid. One study focused on the hydrogen bonding in dihydropyrimidinone derivatives, which is crucial for understanding the chemical behavior of similar compounds (Dobbin et al., 1993).
Synthetic Methods Development
Efforts have been made to develop new synthetic methods for compounds structurally related to 3-[4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid. Studies include the synthesis of 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones, showcasing the chemical versatility and potential applications of these compounds (Terentjeva et al., 2013).
Applications in Antimicrobial and Antitumor Research
Research has been conducted on derivatives of pyrimidin-5-ylpropanoic acids for their potential antimicrobial and antitumor activities. For example, certain derivatives have been evaluated for their anti-inflammatory activity, which could provide a basis for the development of new therapeutics (Mokale et al., 2010).
Quality Control in Pharmaceutical Research
The analytical methods for quality control of active pharmaceutical ingredients, including derivatives of 4-oxoquinoline-3-propanoic acids, have been studied. This research is crucial for ensuring the quality and efficacy of drugs containing similar compounds (Zubkov et al., 2016).
Safety And Hazards
This involves looking at the compound’s toxicity, any safety precautions that need to be taken when handling it, and how to respond in case of exposure.
Future Directions
This could involve potential applications of the compound, areas of research it could be useful in, and any unanswered questions about it that could be interesting to explore in future studies.
I hope this general guide is helpful! If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
3-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-5-6(3-4-7(12)13)8(14)11-9(10-5)15-2/h3-4H2,1-2H3,(H,12,13)(H,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGOSKUSWLSRAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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